2-(Methoxycarbonyl)quinoline-3-carboxylate
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Overview
Description
2-(Methoxycarbonyl)quinoline-3-carboxylate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxycarbonyl group at the second position and a carboxylate group at the third position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)quinoline-3-carboxylate typically involves the reaction of ethyl 2-(halomethyl)quinoline-3-carboxylate with methanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Quinoline-3-carbinol derivatives.
Substitution: Various quinoline derivatives with different functional groups at the second position.
Scientific Research Applications
2-(Methoxycarbonyl)quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carboxylate
- 2-Methylquinoline-3-carboxylate
- 2-Hydroxyquinoline-3-carboxylate
Uniqueness
2-(Methoxycarbonyl)quinoline-3-carboxylate is unique due to the presence of the methoxycarbonyl group, which can influence its reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
CAS No. |
113556-30-2 |
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Molecular Formula |
C12H8NO4- |
Molecular Weight |
230.20 g/mol |
IUPAC Name |
2-methoxycarbonylquinoline-3-carboxylate |
InChI |
InChI=1S/C12H9NO4/c1-17-12(16)10-8(11(14)15)6-7-4-2-3-5-9(7)13-10/h2-6H,1H3,(H,14,15)/p-1 |
InChI Key |
WMPYSLGKYMVPAX-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C=C1C(=O)[O-] |
Origin of Product |
United States |
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